molecular formula C5H14N4O B13109200 N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide

N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide

Katalognummer: B13109200
Molekulargewicht: 146.19 g/mol
InChI-Schlüssel: AYJMPVVRJRKUAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide is a chemical compound with the molecular formula C5H14N4O. It is known for its unique structure, which includes a hydrazinecarboxamide group attached to a dimethylaminoethyl chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted amides, and oxides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerases, which play a crucial role in DNA replication and repair. By inhibiting these enzymes, the compound can induce cytotoxic effects in cancer cells, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets.

Eigenschaften

Molekularformel

C5H14N4O

Molekulargewicht

146.19 g/mol

IUPAC-Name

1-amino-3-[2-(dimethylamino)ethyl]urea

InChI

InChI=1S/C5H14N4O/c1-9(2)4-3-7-5(10)8-6/h3-4,6H2,1-2H3,(H2,7,8,10)

InChI-Schlüssel

AYJMPVVRJRKUAR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCNC(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.